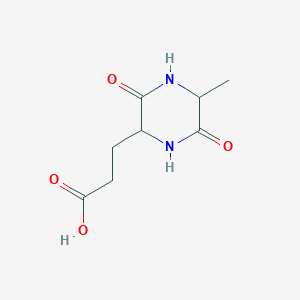

Cyclo(-L-Ala-L-Glu)

Description

Significance of Cyclic Dipeptides in Chemical Biology

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest form of cyclic peptides, constructed from two α-amino acids. mdpi.com Initially considered by some as mere degradation products of proteins, DKPs are now recognized as crucial metabolic intermediates and a significant class of bioactive molecules. nih.gov Their rigid six-membered ring structure imparts notable stability and resistance to degradation by proteases when compared to their linear counterparts. mdpi.comnih.gov This inherent stability, combined with their structural diversity, makes them attractive scaffolds in drug discovery. nih.gov

In the field of chemical biology, cyclic dipeptides are studied for a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective properties. nih.govresearchgate.net Their conformationally constrained scaffold allows them to mimic specific peptide conformations and bind to a variety of biological targets like enzymes and G protein-coupled receptors. mdpi.comnih.gov Furthermore, DKPs are investigated for their role as chiral catalysts and as building blocks for the synthesis of more complex molecules and self-assembling nanomaterials. nih.govresearchgate.netfrontiersin.org

Overview of Cyclo(-L-Ala-L-Glu) as a Model System for Diketopiperazines

Cyclo(-L-Ala-L-Glu) is a specific diketopiperazine formed from the amino acids L-alanine and L-glutamic acid. Within the broader class of DKPs, it serves as a valuable model system for research. Its structure contains the fundamental diketopiperazine ring, along with functional side chains—a methyl group from alanine (B10760859) and a carboxylic acid-containing propyl group from glutamic acid. This makes it an excellent, yet relatively simple, scaffold for studying the chemical properties and synthetic transformations characteristic of this class of compounds. biosynth.com It is frequently utilized as a versatile building block in organic synthesis, allowing for a range of chemical modifications. biosynth.comchemimpex.com The presence of the carboxylic acid group in the glutamic acid residue provides a key site for further chemical reactions, such as esterification or amidation, enabling its use in the construction of more complex peptide structures and other functional molecules. biosynth.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methyl-3,6-dioxopiperazin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-4-7(13)10-5(8(14)9-4)2-3-6(11)12/h4-5H,2-3H2,1H3,(H,9,14)(H,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFWPFQFBPEFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclo L Ala L Glu and Analogues

Chemical Synthesis Approaches to Cyclo(-L-Ala-L-Glu)

Chemical synthesis provides a versatile means to produce Cyclo(-L-Ala-L-Glu) and its analogues, allowing for precise control over the molecular structure. These methods typically involve the formation of a linear dipeptide precursor followed by an intramolecular cyclization step.

Classical Peptide Cyclization Techniques

The traditional and most common method for synthesizing cyclic peptides is the head-to-tail cyclization of a linear peptide precursor in solution. thieme-connect.de This strategy involves forming an amide bond between the N-terminal amino group and the C-terminal carboxyl group. thieme-connect.de For the synthesis of Cyclo(-L-Ala-L-Glu), this would involve the intramolecular cyclization of the linear dipeptide L-Alanyl-L-Glutamic acid.

The process generally begins with the synthesis of the linear dipeptide, often with protecting groups on the side chains and termini that are not involved in the cyclization. masterorganicchemistry.com The crucial cyclization step is typically performed under high-dilution conditions to favor the intramolecular reaction and minimize intermolecular polymerization, which leads to undesired linear oligomers. sci-hub.se The choice of coupling reagent is critical to facilitate amide bond formation and to minimize the risk of epimerization at the chiral centers, particularly at the C-terminal amino acid. thieme-connect.de

A specific example of synthesizing Cyclo(-L-Ala-L-Glu) involves the deprotection and cyclization of a precursor molecule. In one method, the protected dipeptide Cyclo-L-Ala-L-Glu(OBzl) is dissolved in a solvent like trifluoroethanol, and the benzyl (B1604629) protecting group on the glutamic acid side chain is removed by catalytic hydrogenation using a palladium black catalyst. chemicalbook.com The reaction proceeds over 48 hours, after which the catalyst is removed, and the final product is purified. chemicalbook.com

Table 1: Example Synthesis of Cyclo(-L-Ala-L-Glu)

| Step | Description | Reagents & Conditions | Yield |

| Starting Material | Protected cyclic dipeptide | Cyclo-L-Ala-L-Glu(OBzl) | - |

| Deprotection | Removal of the benzyl (Bzl) protecting group from the glutamic acid side chain. | Palladium black, Hydrogen, Trifluoroethanol, 48 hours | 94% |

| Purification | The crude product is purified through solvent extraction and precipitation. | Distilled water, Ethyl acetate, Ether, Hexane | - |

| Final Product | - | Cyclo(-L-Ala-L-Glu) | - |

| Data derived from a synthesis of Cyclo(-L-Ala-L-Glu) where the yield was reported as 94%. chemicalbook.com |

Solid-Phase Synthesis Considerations for Cyclic Dipeptides

Solid-phase peptide synthesis (SPPS) offers an efficient alternative to solution-phase methods for preparing cyclic peptides, including diketopiperazines. itjfs.commdpi.com This technique involves attaching the C-terminus of a linear dipeptide to a solid resin support. itjfs.com The synthesis proceeds by elongating the peptide chain while it is anchored to the resin. universiteitleiden.nl

For cyclic dipeptides, a common strategy involves assembling the linear dipeptide on the resin, then cleaving the N-terminal protecting group to expose the free amine. itjfs.com This amine then attacks the ester linkage that anchors the peptide's C-terminus to the resin, inducing cyclization and simultaneously cleaving the molecule from the solid support. rsc.org This "cyclization-cleavage" approach is advantageous because unreacted linear peptides or oligomers remain attached to the resin, simplifying the purification of the desired cyclic product. universiteitleiden.nlrsc.org

Alternatively, the linear peptide can be anchored to the resin via a side chain, allowing for head-to-tail cyclization to occur while the peptide is still attached. sci-hub.se The final cyclic product is then cleaved from the resin. SPPS is well-suited for generating libraries of diverse cyclic dipeptides for screening purposes, though it can be more expensive and challenging to scale up compared to liquid-phase synthesis. itjfs.com

Table 2: General Steps in Solid-Phase Synthesis of Cyclic Dipeptides

| Step | Description |

| 1. Resin Anchoring | The first amino acid is covalently attached to a solid support (resin), often via its C-terminus. |

| 2. Deprotection | The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed. |

| 3. Coupling | The next N-protected amino acid is coupled to the free amine of the first amino acid. |

| 4. Final Deprotection | The N-terminal protecting group of the linear dipeptide is removed to expose the free amine. |

| 5. On-Resin Cyclization | The exposed N-terminal amine attacks the activated C-terminus, forming the cyclic dipeptide while it is still attached to the resin. |

| 6. Cleavage | The final cyclic peptide is cleaved from the solid support using a reagent like trifluoroacetic acid (TFA). |

| This table outlines a general workflow for SPPS of cyclic peptides. sci-hub.seuniversiteitleiden.nlmdpi.com |

Advanced Chemical Strategies for Stereochemical Control

Maintaining the stereochemical integrity of the constituent amino acids, L-alanine and L-glutamic acid, is paramount during the synthesis of Cyclo(-L-Ala-L-Glu). The primary method for ensuring the correct stereochemistry is to start with the enantiomerically pure L-amino acids. masterorganicchemistry.com However, the activation of the C-terminal carboxylic acid during the cyclization step poses a significant risk of epimerization (loss of stereochemical purity). thieme-connect.desci-hub.se

Several strategies are employed to mitigate this issue:

Choice of Coupling Reagent: Modern coupling reagents, such as phosphonium (B103445) (e.g., PyAOP) and uronium/guanidinium salts (e.g., HBTU), have been developed to facilitate rapid amide bond formation while minimizing epimerization compared to older reagents like carbodiimides. thieme-connect.demdpi.com

Cyclization Position: The tendency for epimerization is dependent on the specific amino acid at the C-terminus. While not applicable to Cyclo(-L-Ala-L-Glu), cyclizing at a glycine (B1666218) or proline residue can avoid this problem altogether. thieme-connect.de

Reaction Conditions: Careful control of temperature, solvent, and the presence of additives can help suppress racemization pathways.

For analogues of L-glutamic acid, stereocontrolled synthesis often involves complex multi-step sequences to establish multiple chiral centers with the correct relative and absolute stereochemistry. beilstein-journals.orgnih.gov These advanced approaches, while not always necessary for a simple dipeptide, highlight the importance of rigorous stereochemical control in modern peptide chemistry. nih.gov

Synthesis of Derivatized Cyclo(-L-Ala-L-Glu) Structures

The structure of Cyclo(-L-Ala-L-Glu) serves as a versatile scaffold for the synthesis of more complex, derivatized molecules. biosynth.com The side-chain carboxylic acid of the glutamic acid residue is a prime location for chemical modification, allowing for the attachment of various functional groups through amide bond formation or other coupling reactions. researchgate.net

Research on the closely related Cyclo(-L-Glu-L-Glu) has demonstrated the feasibility of creating a series of mono- and disubstituted derivatives. researchgate.net In these studies, molecules like tyramine, tyrosine, and phenylalanine were coupled to the side-chain carboxylic acids of the parent dipeptide. researchgate.net Such derivatizations can significantly alter the molecule's physical and biological properties. The synthesis of these derivatives typically involves standard peptide coupling reactions to link an amine-containing molecule to the glutamic acid side chain. researchgate.net

Table 3: Examples of Derivatized Cyclic Glutamic Acid Dipeptides

| Parent Scaffold | Attached Moiety | Type of Derivative |

| cyclo(L-Glu-L-Glu) | Tyramine | Mono- and Disubstituted |

| cyclo(L-Glu-L-Glu) | Tyrosine (OtBu protected) | Mono- and Disubstituted |

| cyclo(L-Glu-L-Glu) | Phenylalanine (OtBu protected) | Mono- and Disubstituted |

| Based on synthetic work performed on the analogous cyclo(L-Glu-L-Glu) scaffold. researchgate.net |

Enzymatic Synthesis and Proposed Biosynthesis Pathways

In nature, cyclic dipeptides are secondary metabolites produced by a wide array of organisms, including bacteria, fungi, and plants. itjfs.comresearchgate.netnih.gov Their biosynthesis is primarily accomplished through two distinct enzymatic pathways. nih.govmdpi.com

The first route involves nonribosomal peptide synthetases (NRPSs), which are large, modular enzymes that can assemble peptides without the use of ribosomes. nih.govmdpi.com CDPs can be formed either by dedicated NRPS pathways or through the premature release and cyclization of dipeptidyl intermediates from the enzyme complex. mdpi.com

More recently, a second major pathway was discovered involving a family of enzymes known as cyclodipeptide synthases (CDPSs). mdpi.com These enzymes represent a distinct and dedicated route for CDP production. Unlike NRPSs, CDPSs utilize aminoacyl-transfer RNAs (aa-tRNAs), the same building blocks used in ribosomal protein synthesis, as their substrates. mdpi.commdpi.com The genes for CDPSs and their associated tailoring enzymes are often found together in biosynthetic gene clusters. nih.govrsc.org

Enzyme-Catalyzed Cyclization Mechanisms of Dipeptides

The enzyme-catalyzed formation of the diketopiperazine ring is a highly efficient and selective process. royalsocietypublishing.orgresearchgate.net Cyclodipeptide synthases (CDPSs) are key catalysts in this transformation. mdpi.com

The mechanism of CDPSs involves hijacking two loaded aminoacyl-tRNA molecules from the cell's primary metabolism. mdpi.commdpi.com The enzyme binds these two substrates and catalyzes the formation of the two necessary peptide bonds in a sequential manner to yield the cyclic dipeptide product. mdpi.com This process effectively diverts amino acids away from the ribosome. mdpi.com

Following the initial formation of the CDP scaffold, such as Cyclo(-L-Ala-L-Glu), a variety of "tailoring" enzymes can introduce further chemical modifications. frontiersin.orgrsc.org These enzymes, often encoded within the same gene cluster as the CDPS, are responsible for the vast structural diversity observed in natural cyclic dipeptides. rsc.orgfrontiersin.org They catalyze a broad spectrum of chemical transformations, including oxidations, methylations, and prenylations, which modify the CDP core or its side chains. rsc.orgfrontiersin.org

Table 4: Enzyme Classes Involved in Cyclic Dipeptide Biosynthesis and Modification

| Enzyme Class | Function | Example |

| Cyclodipeptide Synthases (CDPSs) | Catalyze the formation of the cyclic dipeptide scaffold from two aminoacyl-tRNAs. mdpi.com | AlbC |

| Nonribosomal Peptide Synthetases (NRPSs) | Large modular enzymes that can produce CDPs as main products or byproducts. nih.gov | - |

| Cytochrome P450s | Catalyze a wide range of oxidative reactions. rsc.orgfrontiersin.org | TxtC |

| Oxidoreductases | Introduce or remove double bonds; form disulfide bridges. frontiersin.org | GliT |

| Methyltransferases | Add methyl groups to nitrogen, oxygen, or carbon atoms. rsc.org | - |

| Prenyltransferases | Attach isoprenoid chains to the CDP scaffold. frontiersin.org | - |

| This table summarizes key enzyme families involved in the natural production and diversification of cyclic dipeptides. frontiersin.orgnih.govmdpi.comrsc.orgfrontiersin.org |

Epimerization Mechanisms in Cyclic Dipeptide Formation

The stereochemical integrity of amino acid precursors is a critical parameter in the synthesis of cyclic dipeptides, including Cyclo(-L-Ala-L-Glu). Epimerization, the change in configuration at a chiral center, is a common side reaction that can lead to the formation of diastereomeric products (e.g., Cyclo(-D-Ala-L-Glu) or Cyclo(-L-Ala-D-Glu)). mdpi.com The presence of these diastereomers can complicate purification processes and alter the biological activity of the final compound. mdpi.comresearchgate.net Understanding the mechanisms that lead to epimerization is therefore essential for developing synthetic strategies that preserve the desired stereochemistry.

The primary mechanisms responsible for epimerization during cyclic dipeptide formation are base-catalyzed enolization and the formation of oxazolone (B7731731) intermediates.

Base-Catalyzed Epimerization

The most prevalent mechanism for epimerization in peptide synthesis involves the direct abstraction of the α-proton of an amino acid residue by a base. mdpi.com This deprotonation results in the formation of a planar enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of L- and D-isomers. rsc.org The susceptibility of an amino acid residue to base-catalyzed epimerization is influenced by the acidity of its α-proton. In the context of Cyclo(-L-Ala-L-Glu), both alanine (B10760859) and glutamic acid residues possess α-protons that can be abstracted under basic conditions.

Several factors can influence the rate and extent of base-catalyzed epimerization:

Temperature: Higher reaction temperatures generally increase the rate of epimerization. royalsocietypublishing.org

Base Strength: Stronger bases are more likely to promote epimerization. For example, potassium ethoxide has been used to induce epimerization in cyclic peptides. rsc.org

Solvent: The choice of solvent can also play a role in the rate of epimerization.

Table 1: Factors Influencing Diastereomeric Ratios in Cysteine-Based DKP Synthesis

This table is based on data for the dimerization of a thiol-protected cysteine precursor and serves as an illustrative example of factors affecting epimerization.

| Factor | Observation | Reference |

| Temperature | Reactions at temperatures below 80°C were incomplete, while higher temperatures led to decomposition. The optimal range for dimerization was found to be 80–110°C. Higher temperatures within this range increased the rate of isomerization. | royalsocietypublishing.org |

| Catalyst | The presence of a catalyst (P₂O₅) influenced the cis/trans isomer ratio. | royalsocietypublishing.org |

| Reaction Time | As the reaction time increased, the ratio of the initially formed cis-isomer to the trans-isomer decreased, indicating that isomerization occurs over time. | royalsocietypublishing.org |

Oxazolone Formation

Another significant pathway for epimerization, particularly during the coupling of amino acids to form the linear dipeptide precursor, is through the formation of a 5(4H)-oxazolone intermediate. mdpi.com This occurs when the carboxylic acid group of an N-protected amino acid is activated for peptide bond formation. The activated carboxyl group can be attacked intramolecularly by the nitrogen of the preceding amide bond, forming the oxazolone ring.

The α-proton of the oxazolone is highly acidic and can be readily abstracted by a weak base, leading to racemization. Subsequent nucleophilic attack on the racemized oxazolone by the amino group of the second amino acid residue results in a mixture of diastereomeric dipeptides. This mechanism is a predominant source of racemization during peptide synthesis. mdpi.com The use of certain coupling reagents can either promote or suppress the formation of oxazolone intermediates.

Enzymatic Epimerization

In biological systems, the conversion between L- and D-amino acid residues is catalyzed by enzymes known as racemases and epimerases. mdpi.comrsc.org For instance, L-Ala-D/L-Glu epimerases have been identified in bacteria like Escherichia coli and Bacillus subtilis. frontiersin.orgresearchgate.net These enzymes catalyze the epimerization of the C-terminal glutamate (B1630785) residue in the dipeptide L-Ala-L-Glu. frontiersin.org While not a factor in traditional chemical synthesis, the existence of such enzymes highlights the biological relevance of diastereomeric forms of dipeptides.

Advanced Structural Characterization and Conformational Analysis of Cyclo L Ala L Glu

Spectroscopic Investigations of Cyclo(-L-Ala-L-Glu) Conformations

Spectroscopic analysis provides profound insights into the molecular structure, conformation, and interactions of Cyclo(-L-Ala-L-Glu). Techniques such as vibrational and nuclear magnetic resonance spectroscopy are pivotal in elucidating its structural features in both solid and solution states.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the conformational details of cyclic peptides. bbk.ac.uk These methods are sensitive to the molecular vibrations of the peptide backbone and the amino acid side chains, providing a fingerprint of the molecule's structure. nih.gov For cyclic dipeptides, the DKP ring can adopt various conformations, most commonly a non-planar boat or twist-boat form, although near-planar structures can be enforced by crystal packing. gre.ac.ukresearchgate.net Studies on symmetrically substituted DKPs, such as Cyclo(L-Ala-L-Ala) and Cyclo(L-Glu-L-Glu), have confirmed that a boat conformation is generally favored in the solid state. gre.ac.uk

The analysis of protonated and deuterated species is a cornerstone of vibrational spectral interpretation for peptides. gre.ac.uk By substituting labile protons (primarily those on N-H and O-H groups) with deuterium (B1214612), specific vibrational bands shift to lower frequencies due to the increased mass. This isotopic labeling is instrumental in definitively assigning bands associated with these groups. researchgate.net

For Cyclo(-L-Ala-L-Glu), deuteration of the N-H protons of the DKP ring and the O-H proton of the glutamic acid side chain would cause significant shifts in characteristic vibrational modes. bbk.ac.uk Investigations on analogous compounds like Cyclo(L-Ala-L-Ala) and Cyclo(L-Glu-L-Glu) have demonstrated that the amide I band (mainly C=O stretching) and the amide II band (a mix of N-H in-plane bending and C-N stretching) are particularly sensitive to N-deuteration. gre.ac.ukresearchgate.net The cis-amide I vibration in cyclic dipeptides shows a larger N-H contribution compared to its trans-amide counterpart in linear peptides, resulting in a noticeable deuterium shift. researchgate.netresearchgate.net Similarly, the cis-amide II vibration shows a significant decrease in N-H character upon deuteration. researchgate.net The analysis of these shifts helps to confirm band assignments and understand the nature of the vibrational modes. gre.ac.uk

Table 1: Expected Vibrational Frequency Shifts (cm⁻¹) in Cyclo(-L-Ala-L-Glu) upon Deuteration

| Vibrational Mode | Group | Typical Frequency (Protonated) | Expected Frequency (Deuterated) | Expected Shift (Δν) |

| N-H Stretch | Amide | ~3200 - 3300 | ~2400 - 2500 | ~800 - 900 |

| O-H Stretch | Carboxylic Acid | ~3000 - 3300 | ~2200 - 2400 | ~800 - 900 |

| Amide I | C=O Stretch | ~1650 - 1690 | ~1620 - 1660 | ~30 |

| Amide II | N-H Bend, C-N Stretch | ~1480 - 1520 | Shifts significantly | Variable |

Note: The data in this table is illustrative, based on typical values observed for similar cyclic dipeptides as direct experimental data for Cyclo(-L-Ala-L-Glu) is not available in the cited literature.

The precise assignment of experimental bands in FTIR and Raman spectra to specific molecular vibrations is achieved through normal coordinate analysis (NCA). chemclassjournal.com This process is heavily supported by computational methods, particularly Density Functional Theory (DFT) calculations. gre.ac.ukosti.gov By creating a theoretical model of the molecule, its vibrational frequencies and modes can be calculated. These theoretical predictions are then correlated with the experimental spectra. bbk.ac.ukresearchgate.net

For Cyclo(-L-Ala-L-Glu), DFT calculations would likely predict a boat conformation for the DKP ring as the minimum energy structure, similar to findings for Cyclo(L-Glu-L-Glu) and Cyclo(L-Ala-L-Ala). bbk.ac.ukresearchgate.net The calculated potential energy distribution (PED) from NCA allows for the quantitative assignment of each band. researchgate.net For instance, the strong band observed around 1660-1680 cm⁻¹ in both IR and Raman spectra of cyclic dipeptides is unequivocally assigned to the amide I mode (predominantly C=O stretching). bbk.ac.uk The amide II mode, typically found between 1480 cm⁻¹ and 1520 cm⁻¹ in DKPs with boat conformations, is another key marker. researchgate.netresearchgate.net Other characteristic bands for the alanine (B10760859) and glutamic acid side chains, such as C-H and C-C stretching and bending modes, can also be assigned using this combined computational and experimental approach. researchgate.net

Table 2: Provisional Vibrational Band Assignments for Cyclo(-L-Ala-L-Glu)

| Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution) |

| ~3300 | ν(N-H) of DKP ring |

| ~3000 | ν(O-H) of Glu side chain, ν(C-H) of Ala and Glu |

| ~1710 | ν(C=O) of Glu carboxylic acid |

| ~1670 | Amide I: ν(C=O) of DKP ring |

| ~1495 | Amide II: δ(N-H) + ν(C-N) of DKP ring |

| ~1450 | δ(CH₂) and δ(CH₃) bending |

| ~1375 | δ(Cα-H) bending |

| ~1250 | Amide III: ν(C-N) + δ(N-H) |

| Below 1000 | Skeletal vibrations of DKP ring and side chains |

Note: This table is based on characteristic frequencies for cyclic dipeptides containing alanine and glutamic acid residues from analogous studies. researchgate.netbbk.ac.ukresearchgate.net ν = stretching, δ = bending.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the three-dimensional structure of peptides in solution. uzh.ch By analyzing various NMR parameters, it is possible to define the secondary structure, conformational dynamics, and intermolecular interactions of Cyclo(-L-Ala-L-Glu). mdpi.comcopernicus.org

The secondary structure of Cyclo(-L-Ala-L-Glu) in solution is elucidated primarily through ¹H and ¹³C NMR spectroscopy. researchgate.net Key parameters include chemical shifts, nuclear Overhauser effects (NOEs), and scalar coupling constants (J-couplings). acs.orgbmrb.io

The dynamics of the molecule, such as ring-flipping or side-chain rotation, can be inferred from temperature-dependent NMR studies and relaxation measurements. copernicus.org Broadened signals in the NMR spectrum can indicate conformational exchange on an intermediate timescale. mdpi.com Computational methods like restrained molecular dynamics (MD) simulations use the experimental NMR constraints (NOEs, coupling constants) to generate an ensemble of structures representing the molecule's conformational space in solution. researchgate.net

Table 3: NMR Parameters for Secondary Structure Determination of Cyclic Peptides

| NMR Parameter | Structural Information Provided |

| ¹H Chemical Shifts (δ) | Information on local electronic environment, hydrogen bonding. nih.gov |

| ¹³C Chemical Shift Index (CSI) | Correlates Cα, Cβ, and C' shifts to secondary structure (helical, sheet, coil). nih.gov |

| ³J(Hα, Hβ) Coupling Constants | Provides information on the side-chain rotamer populations (χ₁ angle). |

| ³J(HN, Hα) Coupling Constants | Relates to the backbone dihedral angle φ via the Karplus equation. |

| Nuclear Overhauser Effects (NOEs) | Provides interproton distance constraints (< 5 Å) to define 3D structure. uzh.ch |

| Temperature Coefficients (dδ/dT) | Identifies protons involved in intramolecular hydrogen bonds. nih.gov |

NMR spectroscopy is highly effective for studying non-covalent intermolecular interactions, such as the formation of hydrogen-bonded dimers or aggregates, which is a common feature of cyclic peptides. acs.org The concentration dependence of ¹H NMR chemical shifts is a primary indicator of self-association. acs.org If Cyclo(-L-Ala-L-Glu) dimerizes in solution, the chemical shifts of protons at the interface of the two molecules will change as the concentration increases.

Furthermore, the temperature coefficients of amide proton chemical shifts (dδ/dT) are widely used to identify hydrogen-bonded protons. nih.gov Protons that are shielded from the solvent, typically by participating in an intramolecular or stable intermolecular hydrogen bond, exhibit small temperature coefficients (less negative than -4.5 ppb/K). In contrast, solvent-exposed protons show larger temperature dependencies. nih.gov By measuring the NH chemical shifts of Cyclo(-L-Ala-L-Glu) at different temperatures, one can determine if the amide protons are involved in stable hydrogen bonds, which could occur in a dimeric structure. acs.org DFT and IR studies can further support the nature of these interactions. mdpi.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the structure of chiral molecules, such as peptides and proteins. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light, providing valuable information about the secondary and tertiary structure of these biomolecules. nih.govphotophysics.com The peptide bond is the principal chromophore that gives rise to CD signals in the far-UV region (180-250 nm), making the spectrum highly sensitive to the protein's secondary structure. vlabs.ac.in

In solution, CD spectroscopy serves as an excellent method for determining the secondary structural elements of peptides. nih.gov Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct CD spectra. vlabs.ac.in For instance, α-helical structures are characterized by negative bands around 222 nm and 208 nm and a positive band near 193 nm. nih.gov In contrast, β-sheets typically show a negative band around 215-218 nm and a positive band near 195-198 nm. nih.govcsic.es Disordered or random coil conformations exhibit low ellipticity above 210 nm and a negative band around 195 nm. nih.gov

For a cyclic dipeptide like Cyclo(-L-Ala-L-Glu), the constrained six-membered diketopiperazine ring limits the possible conformations. The CD spectrum would provide a signature reflecting the specific twists and turns of the peptide backbone in solution. By analyzing the positions and magnitudes of the CD bands, researchers can deduce the predominant secondary structure features, such as the presence of β-turn-like structures, which are common in cyclic peptides. nih.gov

CD spectroscopy is also instrumental in assessing the conformational stability of peptides under various environmental conditions. By monitoring changes in the CD spectrum as a function of temperature, pH, or solvent polarity, one can gain insights into the rigidity and stability of the peptide's structure. subr.edu

A study on cyclic tetrapeptides, for example, used CD to investigate conformational stability by varying temperature, solvent, and pH. subr.edu The absence of significant changes in the CD spectra under these different conditions indicated that the peptides possessed a conformationally stable and fairly rigid structure. subr.edu A similar methodological approach applied to Cyclo(-L-Ala-L-Glu) would involve recording CD spectra across a range of temperatures or in different solvents. A stable spectrum would suggest a rigid conformation, whereas significant spectral changes would indicate conformational flexibility or denaturation. This allows for the characterization of the forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the peptide's folded state.

X-ray Crystallography and Solid-State Structure Elucidation of Cyclo(-L-Ala-L-Glu)

X-ray crystallography provides precise, atomic-level detail of the molecular structure of a compound in its solid crystalline state. This technique has been crucial in elucidating the three-dimensional architecture of Cyclo(-L-Glu-L-Glu), revealing key details about its polymorphism, ring conformation, and the intermolecular interactions that govern its crystal assembly.

Polymorphism is the ability of a solid material to exist in more than one crystal structure. acs.org Cyclo(-L-Glu-L-Glu) is known to crystallize in two different polymorphic forms. researchgate.net Both forms are monoclinic, but they belong to different space groups, which results in distinct crystal packing arrangements. Form 1 crystallizes in the P21 space group, while Form 2 crystallizes in the C2 space group. researchgate.net The existence of these polymorphs highlights how different crystallization conditions can influence the molecular arrangement in the solid state, leading to variations in physical properties. acs.org

| Property | Polymorph 1 | Polymorph 2 | Reference |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | researchgate.net |

| Space Group | P21 | C2 | researchgate.net |

The central feature of Cyclo(-L-Ala-L-Glu) is the six-membered 2,5-diketopiperazine (DKP) ring. The conformation of this ring is influenced by the nature and chirality of the amino acid side chains. core.ac.uk Generally, DKP rings can adopt several conformations, including boat, planar, or flattened-chair shapes. itjfs.comitjfs.com

In the solid state, X-ray analysis of both polymorphs of Cyclo(-L-Glu-L-Glu) confirms that the DKP ring adopts a boat conformation . researchgate.netgre.ac.uk This finding is supported by Density Functional Theory (DFT) calculations, which predict that the minimum energy structure for an isolated Cyclo(-L-Glu-L-Glu) molecule assumes a boat conformation with C2 symmetry, where the two L-glutamic acid side chains are folded above the ring. researchgate.net While symmetrically substituted DKP rings like cyclo(Gly-Gly) can be planar, the presence of bulkier, chiral side chains as in Cyclo(-L-Glu-L-Glu) favors a non-planar, puckered boat conformation to minimize steric strain. core.ac.uknih.gov

| Conformation | Description | Example Compound(s) | Reference |

|---|---|---|---|

| Boat / Twist-Boat | A non-planar, puckered conformation adopted to relieve steric hindrance between bulky side chains. | Cyclo(-L-Glu-L-Glu), Cyclo(-L-Ala-L-Ala) | researchgate.netnih.gov |

| Planar | A flat ring conformation, often seen with small or no side chains. | Cyclo(Gly-Gly) | itjfs.comnih.gov |

| Flattened-Chair | A less common, intermediate conformation between boat and chair. | Cyclo(L-Tyr-L-Pro), some trans-disubstituted DKPs | itjfs.comnih.gov |

The solid-state structure of Cyclo(-L-Glu-L-Glu) is stabilized by extensive hydrogen bonding networks, which direct the self-assembly of molecules into a well-defined supramolecular architecture. researchgate.net The primary hydrogen bonds are formed between the amide (N-H) donors and carbonyl (C=O) acceptors of the DKP rings of adjacent molecules. nih.gov These interactions typically lead to the formation of one-dimensional "tape" or ribbon-like structures. researchgate.netnih.gov

Advanced Analytical Characterization Methodologies

The precise and accurate characterization of cyclic dipeptides (CDPs) like Cyclo(-L-Ala-L-Glu) is fundamental for understanding their chemical properties and potential applications. Advanced analytical techniques are indispensable for the separation, identification, and quantification of these compounds, often in complex matrices. These methodologies provide the high resolution and sensitivity required to distinguish between structurally similar molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Cyclic Dipeptide Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the analysis of cyclic dipeptides. nih.govresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it ideal for the identification and quantification of low-concentration analytes in complex mixtures. nih.govacs.org The analysis of Cyclo(-L-Ala-L-Glu) and related CDPs by LC-MS/MS typically involves reversed-phase chromatography for separation, followed by electrospray ionization (ESI) and detection using multiple reaction monitoring (MRM). tandfonline.comtandfonline.com

In a comprehensive study on the simultaneous analysis of 31 different diketopiperazines, a robust LC-MS/MS method was developed. tandfonline.com While this study did not include Cyclo(-L-Ala-L-Glu) directly, it did provide detailed analytical parameters for the structurally similar compound Cyclo(-Glu-Gly). These parameters, including the precursor ion, product ion, cone voltage, and collision energy, serve as a valuable reference for establishing an analytical method for Cyclo(-L-Ala-L-Glu). The precursor ion for Cyclo(-Glu-Gly) was identified as m/z 187.17, and its fragmentation was studied to determine a sensitive product ion for quantification. tandfonline.comsigmaaldrich.com

A study focused on identifying impurities in parenteral nutrition solutions successfully quantified Cyclo(-Ala-Glu) at concentrations as low as 16 μg/mL, demonstrating the utility of LC-MS/MS for trace-level detection of this compound. nih.gov The method development for such analyses often involves optimizing chromatographic conditions to achieve separation from isobaric compounds, such as constitutional isomers and stereoisomers. nih.gov

Detailed Research Findings:

The following table summarizes typical LC-MS/MS parameters that can be adapted for the analysis of Cyclo(-L-Ala-L-Glu), based on data from structurally related cyclic dipeptides. tandfonline.com

| Parameter | Value | Reference |

| Chromatography Column | Atlantis T3 (100 Å, 3 µm, 150 x 2.1 mm i.d.) | tandfonline.com |

| Mobile Phase A | Water with 0.1% (v/v) formic acid | tandfonline.com |

| Mobile Phase B | Acetonitrile | tandfonline.com |

| Flow Rate | 0.2 mL/min | tandfonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | tandfonline.com |

| Capillary Voltage | 3 kV | tandfonline.com |

| Source Temperature | 150 °C | tandfonline.com |

| Desolvation Temperature | 400 °C | tandfonline.com |

The fragmentation of cyclic dipeptides in the mass spectrometer is a key aspect of their identification. For Cyclo(-L-Ala-L-Glu), the fragmentation pattern would be expected to involve the characteristic cleavage of the diketopiperazine ring. nih.govresearchgate.net

Other Chromatographic and Electrophoretic Techniques

Besides LC-MS/MS, a variety of other chromatographic and electrophoretic techniques are employed for the analysis of cyclic dipeptides. These methods offer alternative or complementary approaches for separation and characterization.

Other Chromatographic Techniques:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for the separation of peptides and related compounds. kit.edu For cyclic dipeptides, C18 columns are commonly utilized, with elution gradients of water and acetonitrile, often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape. nih.govkit.edu The separation is based on the hydrophobicity of the molecules. The development of RP-HPLC methods for cyclic dipeptides often focuses on achieving resolution between closely related structures. kit.edu

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that is particularly useful for the separation of polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This technique can provide different selectivity compared to RP-HPLC and has been successfully applied to the separation of polar peptides and their derivatives. nih.gov

Electrophoretic Techniques:

Capillary Electrophoresis (CE): Capillary electrophoresis is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. sciex.comnih.gov CE is well-suited for the analysis of charged molecules like peptides and can offer very high separation efficiencies. nih.gov The technique consumes very small amounts of sample and reagents. sciex.com For cyclic dipeptides, CE can be a powerful tool for purity assessment and the separation of isomers. springernature.com The use of chiral selectors in the background electrolyte can also enable the separation of enantiomeric cyclic dipeptides. researchgate.net

Capillary Electrochromatography (CEC): CEC combines aspects of both HPLC and CE. A packed capillary is used, and the mobile phase is driven by electroosmotic flow. This technique can offer unique selectivity for peptides, influenced by both electrophoretic migration and chromatographic partitioning. kit.edu

Computational Chemistry and Molecular Modeling Studies of Cyclo L Ala L Glu

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the intrinsic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its minimum energy structure. aps.org By optimizing the molecular geometry, DFT calculations can identify the most probable conformation(s) of Cyclo(-L-Ala-L-Glu). For related cyclic dipeptides such as cyclo(Gly-Gly) and cyclo(L-Ala-L-Ala), DFT calculations have consistently shown that the six-membered diketopiperazine ring preferentially adopts a non-planar, boat-like conformation as its lowest energy state. researchgate.net It is therefore highly probable that the ground state structure of Cyclo(-L-Ala-L-Glu) also features a boat conformation, which minimizes steric strain.

The calculations provide precise geometric parameters, including bond lengths, bond angles, and dihedral angles, that define the molecule's shape. These parameters are essential for understanding the molecule's structural integrity and how it might interact with other molecules.

Table 1: Illustrative Geometric Parameters for a Cyclic Dipeptide Ring Calculated by DFT. Note: This table provides representative data based on calculations for similar cyclic dipeptides, as specific published data for Cyclo(-L-Ala-L-Glu) is not available. The purpose is to illustrate the type of information generated by DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length (Å) | N1 | C2 | 1.34 | ||

| C2 | C3 | 1.52 | |||

| C2 | O7 | 1.24 | |||

| N4 | C5 | 1.34 | |||

| Bond Angle (º) | C5 | N1 | C2 | 124.5 | |

| N1 | C2 | C3 | 115.8 | ||

| N1 | C2 | O7 | 122.1 | ||

| Dihedral Angle (º) | C5 | N1 | C2 | C3 | -10.5 |

| N1 | C2 | C3 | N4 | 30.2 | |

| C2 | C3 | N4 | C5 | -25.7 |

DFT calculations are also a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netmdpi.com By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding intensities can be generated. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of observed spectral bands. mdpi.com Studies on analogous cyclic dipeptides have demonstrated a strong correlation between DFT-calculated vibrational frequencies and those measured experimentally using Fourier Transform Infrared (FTIR) and Raman spectroscopy. researchgate.net The calculations can accurately predict the positions of characteristic vibrational modes, such as the amide I (primarily C=O stretching) and amide II (N-H bending and C-N stretching) bands, which are hallmarks of the peptide linkage. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies and Intensities for Key Modes of a Cyclic Dipeptide. Note: This table shows representative theoretical data to demonstrate the output of spectroscopic predictions via DFT. Specific values for Cyclo(-L-Ala-L-Glu) would require dedicated calculations.

| Mode Number | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 81 | 3450 | 55.2 | 120.5 | N-H stretch |

| 75 | 3010 | 15.8 | 85.3 | Cα-H stretch |

| 62 | 1695 | 450.1 | 45.7 | Amide I (C=O stretch) |

| 58 | 1480 | 120.6 | 15.2 | Amide II (N-H bend) |

| 45 | 1350 | 80.3 | 22.9 | Cα-H bend |

While DFT calculations provide a list of vibrational frequencies, assigning these frequencies to specific atomic motions can be complex, as many vibrations involve the collective movement of multiple atoms. Potential Energy Distribution (PED) analysis is a computational technique used to provide a quantitative assignment of each vibrational mode. nih.gov PED breaks down each normal mode of vibration into contributions from a set of defined internal coordinates (e.g., bond stretches, angle bends, and torsions). nih.gov This allows for a detailed and unambiguous characterization of the vibrational spectrum. For instance, PED analysis has been used to show that the amide I band in cyclic dipeptides is typically composed of over 80% C=O stretching character, while the amide II band is a more complex mixture of N-H in-plane bending and C-N stretching. researchgate.netmdpi.com

Table 3: Illustrative Potential Energy Distribution (PED) for Selected Vibrational Modes. Note: This table demonstrates how PED analysis quantifies the contribution of different internal coordinates to a given vibrational mode. Data is representative.

| Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (%) |

| 1695 | Amide I | ν(C=O) 82%, ν(C-N) 10%, δ(N-H) 5% |

| 1480 | Amide II | δ(N-H) 55%, ν(C-N) 30% |

| 1350 | Cα-H bend | δ(Cα-H) 75%, δ(H-C-C) 15% |

| 1050 | C-C stretch | ν(C-C) 60%, ν(C-N) 25% |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which closely resembles the familiar Lewis structure representation. uba.arwisc.edu This analysis provides valuable insights into the electronic interactions within the Cyclo(-L-Ala-L-Glu) molecule. A key feature of NBO analysis is its ability to quantify stabilizing interactions, such as hyperconjugation, that arise from electron delocalization from an occupied (donor) NBO to an unoccupied (acceptor) NBO. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy E(2). uba.ar This can be used to identify and rank the importance of intramolecular hydrogen bonds and other non-covalent interactions that contribute to the molecule's conformational stability.

Table 4: Illustrative NBO Analysis of Donor-Acceptor Interactions. Note: This table provides a representative example of the data generated from an NBO analysis, highlighting key electronic interactions that stabilize the molecular structure.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O7 | σ(N1-C5) | 2.5 | n → σ (Hyperconjugation) |

| σ(C3-H) | σ(N4-C5) | 0.8 | σ → σ (Hyperconjugation) |

| LP(1) N4 | RY*(3) C5 | 1.2 | Lone Pair → Rydberg |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying static, minimum-energy structures, molecules in reality are dynamic entities, constantly in motion. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational dynamics. nih.gov

MD simulations are particularly valuable for understanding how a molecule like Cyclo(-L-Ala-L-Glu) behaves in a biologically relevant environment, such as in an aqueous solution. nih.gov In an MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water), and the forces on every atom are calculated using a classical force field. Newton's equations of motion are then integrated over time to generate a trajectory that describes how the positions and velocities of all atoms evolve. nih.gov

These simulations can reveal the flexibility of the peptide backbone and side chains, identify the different conformations the molecule can adopt in solution, and calculate the timescales of transitions between these states. nih.govwustl.edu For cyclic peptides, which can be conformationally constrained yet still possess significant flexibility, MD simulations are essential for building a complete picture of their structural ensemble in solution. nih.gov Analysis of the simulation trajectory can provide information on properties such as intramolecular hydrogen bonding patterns, solvent accessibility, and the distribution of dihedral angles, which collectively define the molecule's dynamic structural landscape.

Table 5: Typical Parameters for a Molecular Dynamics Simulation. Note: This table outlines the common settings used to perform an MD simulation of a peptide in an aqueous environment.

| Parameter | Description | Typical Value |

| Force Field | Set of parameters describing the potential energy of the system | AMBER, CHARMM, OPLS |

| Solvent Model | Model used to represent water molecules | TIP3P, SPC/E |

| Ensemble | Statistical mechanics ensemble (constant parameters) | NPT (Isothermal-isobaric) |

| Temperature | Simulation temperature | 300 K |

| Pressure | Simulation pressure | 1 atm |

| Time Step | Integration time step for Newton's equations of motion | 2 fs |

| Simulation Length | Total duration of the simulation | 100 ns - 1 µs |

Solvent Effects on Molecular Conformation

For instance, in a polar protic solvent like water, the peptide backbone can form hydrogen bonds with solvent molecules, which may compete with and weaken intramolecular hydrogen bonds. This can lead to a more flexible or extended conformation. Conversely, in a less polar or aprotic solvent, intramolecular hydrogen bonds are more likely to be favored, resulting in a more compact and rigid structure. aps.orgresearchgate.net The interplay between the peptide and solvent molecules is crucial in determining the predominant conformations in a given environment. rsc.org

Molecular dynamics simulations can quantify these effects by analyzing parameters such as root-mean-square deviation (RMSD), hydrogen bond occupancy, and the distribution of dihedral angles over time. While specific simulation data for Cyclo(-L-Ala-L-Glu) is not extensively available in the public domain, the general principles observed for other cyclic peptides would apply. A hypothetical study could compare the conformational ensemble of Cyclo(-L-Ala-L-Glu) in water versus a less polar solvent like dimethyl sulfoxide (B87167) (DMSO).

Table 1: Illustrative Molecular Dynamics Simulation Parameters for Cyclo(-L-Ala-L-Glu) in Different Solvents

| Parameter | Value in Water | Value in DMSO |

| Simulation Time | 100 ns | 100 ns |

| Temperature | 300 K | 300 K |

| Pressure | 1 atm | 1 atm |

| Force Field | AMBER14 | AMBER14 |

| Water Model | TIP3P | - |

| DMSO Model | - | OPLS-AA |

Such simulations would likely reveal a higher degree of conformational flexibility for Cyclo(-L-Ala-L-Glu) in water, characterized by a broader range of accessible dihedral angles and fewer persistent intramolecular hydrogen bonds compared to its behavior in DMSO.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding the potential interactions of small molecules like Cyclo(-L-Ala-L-Glu) with biological macromolecules.

The prediction of how Cyclo(-L-Ala-L-Glu) might bind to a specific molecular target, such as an enzyme or a receptor, is a key application of molecular docking. mdpi.com The process involves generating a multitude of possible binding poses of the ligand (Cyclo(-L-Ala-L-Glu)) within the binding site of the target protein and then scoring these poses based on their predicted binding affinity. mdpi.comnih.gov The scoring functions typically account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

For Cyclo(-L-Ala-L-Glu), potential targets could include enzymes involved in peptide metabolism or receptors that recognize small cyclic peptides. A docking study would provide a ranked list of binding poses, with the top-ranked pose representing the most probable binding mode. frontiersin.org This information is crucial for understanding the molecule's potential biological activity and for guiding further experimental studies.

Table 2: Hypothetical Docking Scores of Cyclo(-L-Ala-L-Glu) with a Putative Receptor

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Arg122, Tyr54, Asp88 |

| 2 | -8.1 | Arg122, Gln50 |

| 3 | -7.9 | Tyr54, Ser125 |

The results would highlight the specific amino acid residues within the target's binding pocket that are crucial for the interaction, providing a structural hypothesis for the ligand-receptor recognition.

Computational modeling plays a vital role in rationalizing and providing a molecular-level explanation for experimentally observed phenomena. nih.gov For instance, if experimental data indicates that Cyclo(-L-Ala-L-Glu) inhibits a particular enzyme, molecular docking and molecular dynamics simulations can be employed to understand the structural basis of this inhibition.

These computational methods can reveal the specific binding mode responsible for the inhibitory activity and identify the key interactions that stabilize the enzyme-inhibitor complex. mdpi.com Furthermore, if experimental studies show that modifications to the chemical structure of Cyclo(-L-Ala-L-Glu) alter its biological activity, computational models can explain these structure-activity relationships (SAR). For example, simulations could demonstrate how a particular chemical modification affects the binding affinity or the conformational stability of the peptide.

The interaction of peptides with DNA is a critical aspect of many biological processes, and in silico methods can be used to explore the potential for Cyclo(-L-Ala-L-Glu) to interact with DNA. nih.gov Although peptides can interact with DNA through various mechanisms, including electrostatic interactions with the phosphate (B84403) backbone and hydrogen bonding with the bases, the specific nature of these interactions for a given peptide is dependent on its sequence and conformation.

Molecular docking and simulations can be used to predict whether Cyclo(-L-Ala-L-Glu) can bind to DNA and to characterize the nature of this binding. For example, docking studies could explore the binding of the cyclic dipeptide to the major or minor grooves of a DNA double helix. Subsequent molecular dynamics simulations could then be used to assess the stability of the predicted DNA-peptide complex and to analyze the specific interactions in detail. mdpi.com

Table 3: Potential Types of Interactions between Cyclo(-L-Ala-L-Glu) and DNA

| Interaction Type | Potential Moieties Involved |

| Electrostatic | Carboxylate group of Glutamate (B1630785) with phosphate backbone |

| Hydrogen Bonding | Amide groups of the peptide backbone with DNA bases |

| van der Waals | Alanine (B10760859) methyl group with the hydrophobic parts of the DNA grooves |

These computational studies would provide valuable hypotheses about the DNA-binding potential of Cyclo(-L-Ala-L-Glu), which could then be tested and validated through experimental techniques.

Molecular and Cellular Biological Mechanisms of Action of Cyclo L Ala L Glu Non Clinical Research

Interaction Studies with Biological Targets

The cyclic dipeptide Cyclo(-L-Ala-L-Glu) exerts its biological effects through direct interactions with specific molecular targets within the cell. These interactions, primarily with enzymes and receptors, have been elucidated through various non-clinical research methodologies.

Enzyme Binding and Inhibition Mechanisms (e.g., Glutathione (B108866) S-transferase)

Cyclo(-L-Ala-L-Glu) has been identified as an inhibitor of Glutathione S-transferase (GST), a key enzyme in cellular detoxification pathways. nih.govnih.govresearchgate.net GSTs are a family of enzymes that play a crucial role in the detoxification of both endogenous and exogenous harmful compounds by catalyzing their conjugation with glutathione. pjoes.comwikipedia.orgmedcraveonline.com

The inhibitory action of similar cyclic dipeptides, such as Cyclo(-L-Ala-L-Pro), on GST has been studied in detail. Research on Cyclo(-L-Ala-L-Pro) has shown that it binds directly to a fungal GST, designated AfGST, and inhibits its enzymatic activity. nih.govnih.gov This inhibition is thought to occur through binding to the active site of the enzyme, which is composed of a glutathione-binding site (G-site) and a hydrophobic substrate-binding site (H-site). wikipedia.orgwuxibiology.com The binding of the cyclic dipeptide likely interferes with the binding of either glutathione or the substrate, thus preventing the detoxification reaction from occurring. nih.gov

The inhibition of GST by these cyclic dipeptides has significant downstream effects. For instance, in the fungus Aspergillus flavus, the inhibition of AfGST by Cyclo(-L-Ala-L-Pro) leads to a reduction in the production of aflatoxin, a potent mycotoxin. nih.govnih.govresearchgate.net This effect is linked to the modulation of the expression of AflR, a key regulatory protein in the aflatoxin biosynthesis pathway. nih.govnih.govtandfonline.comtandfonline.com Another known GST inhibitor, ethacrynic acid, has been shown to produce similar effects, further supporting the role of GST inhibition in the observed biological outcomes. nih.govnih.gov

Table 1: Effect of Cyclo(-L-Ala-L-Pro) and a Known GST Inhibitor on GST Activity and Aflatoxin Production

| Compound | Concentration | GST Activity (% of Control) | Aflatoxin Production (% of Control) | Reference |

| Cyclo(-L-Ala-L-Pro) | Not specified | 35% | Significantly reduced | nih.gov |

| Ethacrynic acid | 100 µM | 13% | Almost completely inhibited | nih.gov |

Receptor-Ligand Interactions and Binding Affinity

While much of the research on Cyclo(-L-Ala-L-Glu) has focused on enzyme interactions, the broader class of cyclic dipeptides is known to interact with various receptors. mdpi.com The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. researchgate.net This affinity is governed by non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces between the ligand and the receptor's binding pocket. researchgate.netacs.org

Studies on other cyclic peptides have demonstrated their ability to bind to specific receptors with high affinity. For example, the cyclic pentapeptide BE-18257B, which contains a D-Glu residue, inhibits the binding of endothelin-1 (B181129) to its receptor in cardiovascular tissues. google.com The conformation of the cyclic peptide plays a crucial role in its binding affinity. The diketopiperazine ring, a common feature of these compounds, often adopts a boat conformation, which, along with the orientation of the side chains, influences how the molecule fits into the receptor's binding site. researchgate.net

Target Identification Methodologies (e.g., immobilized beads)

A key challenge in understanding the mechanism of action of a bioactive compound is identifying its molecular targets. One powerful technique used for this purpose is affinity chromatography using immobilized beads. nih.govnih.gov In this method, the compound of interest, such as a cyclic dipeptide, is chemically attached to a solid support, typically Sepharose beads. nih.gov

This technique was successfully employed to identify the binding protein for Cyclo(-L-Ala-L-Pro). nih.gov The cyclic dipeptide was immobilized on Sepharose beads, and these beads were then incubated with a cell lysate from Aspergillus flavus. nih.gov Proteins from the lysate that bind to the immobilized cyclic dipeptide are captured on the beads. After washing away non-specifically bound proteins, the target protein can be eluted and identified. In the case of Cyclo(-L-Ala-L-Pro), this method led to the identification of Glutathione S-transferase (AfGST) as a specific binding protein. nih.govnih.govresearchgate.net

The use of immobilized beads is a versatile method for target identification and has been applied in various contexts, including the discovery of biomarkers and the study of enzyme-ligand interactions. nih.govresearchgate.net

Influence on Cellular Processes

The interaction of Cyclo(-L-Ala-L-Glu) with its biological targets initiates a cascade of events that influence various cellular processes. These include the modulation of gene expression pathways and the regulation of protein function and interactions.

Modulation of Gene Expression Pathways (e.g., AflR regulation)

Cyclic dipeptides can significantly alter gene expression. nih.govnih.gov A notable example is the effect of Cyclo(-L-Ala-L-Pro) on the expression of the aflR gene in Aspergillus flavus. tandfonline.comtandfonline.com The AflR protein is a key transcriptional regulator that is essential for the biosynthesis of aflatoxin. tandfonline.comtandfonline.com

Research has shown that Cyclo(-L-Ala-L-Pro) reduces the mRNA level of aflR. tandfonline.comtandfonline.com This downregulation of aflR expression is a direct consequence of the inhibition of Glutathione S-transferase (GST). nih.govnih.govresearchgate.net The link between GST function and aflR expression suggests a complex regulatory network where the cellular redox state, influenced by GST activity, plays a role in controlling mycotoxin production. The known GST inhibitor, ethacrynic acid, also reduces the expression of AflR, further supporting this mechanism. nih.govnih.gov

The modulation of gene expression is a fundamental mechanism by which bioactive compounds exert their effects. This can occur at various levels, including transcription, mRNA stability, and translation. nih.gov In the case of Cyclo(-L-Ala-L-Pro), the primary effect appears to be at the level of transcription, leading to a decrease in the steady-state levels of aflR mRNA. tandfonline.comtandfonline.com

Regulation of Protein Function and Interactions

Beyond modulating gene expression, cyclic dipeptides can also directly regulate the function and interaction of proteins. nih.govfrontiersin.org Protein-protein interactions (PPIs) are fundamental to most biological processes, forming complex networks that control cellular function. nih.govfrontiersin.org

The binding of a small molecule like a cyclic dipeptide to a protein can alter its conformation, which in turn can affect its ability to interact with other proteins or substrates. thermofisher.com For example, the inhibition of GST by Cyclo(-L-Ala-L-Pro) is a direct modulation of the enzyme's function. nih.govnih.gov This inhibition can have cascading effects on other cellular pathways that are dependent on GST activity.

Furthermore, some GST isozymes are known to participate in cell signaling by binding to kinases involved in the MAPK pathway, thereby regulating cell proliferation and death. wikipedia.org By binding to GST, cyclic dipeptides could potentially disrupt these protein-protein interactions and modulate these signaling pathways.

The ability of small molecules to stabilize or destabilize protein-protein interactions is an emerging area of research with significant therapeutic potential. nih.govfrontiersin.org While the specific effects of Cyclo(-L-Ala-L-Glu) on protein-protein interaction networks have not been extensively studied, the known interactions of similar compounds with key cellular proteins like GST suggest that this is a likely mechanism of action.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the molecular and cellular biological mechanisms of action for the chemical compound Cyclo(-L-Ala-L-Glu) within the requested research contexts.

Extensive searches were conducted to find data pertaining to the following topics for Cyclo(-L-Ala-L-Glu):

Studies in Model Organisms and Systems

Impact on Specific Cellular Components (e.g., plasma membrane ATPase in fungi)

The search results did not yield any studies or data sets specifically investigating Cyclo(-L-Ala-L-Glu) for these biological activities. While research exists for other, structurally similar cyclic dipeptides (such as Cyclo(-L-Ala-L-Leu) or Cyclo(-L-Ala-L-Pro)) in these areas, no such information was found for Cyclo(-L-Ala-L-Glu).

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content strictly focused on Cyclo(-L-Ala-L-Glu) as per the provided outline and instructions.

Structure Activity Relationship Sar Investigations of Cyclo L Ala L Glu

Qualitative and Quantitative Structure-Activity Relationships (QSAR)

Qualitative and quantitative structure-activity relationship (QSAR) models are computational and statistical tools used to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. In the context of Cyclo(-L-Ala-L-Glu), these studies aim to understand which structural features—such as the rigid diketopiperazine scaffold, the nature of the amino acid side chains, and stereochemistry—are the primary drivers of its biological functions. By analyzing these relationships, researchers can predict the activity of novel, un-synthesized analogues and prioritize synthetic efforts.

The biological activity of Cyclo(-L-Ala-L-Glu) is not a result of a single feature but rather the synergistic interplay of its constituent parts. SAR studies have identified three primary structural moieties that are critical for its function: the diketopiperazine ring, the alanine (B10760859) side chain, and the glutamate (B1630785) side chain.

The Diketopiperazine (DKP) Ring: This six-membered ring forms the core scaffold of the molecule. Its primary role is to provide conformational rigidity, holding the amino acid side chains in a well-defined, pseudo-axial or pseudo-equatorial orientation. This pre-organization reduces the entropic penalty upon binding to a biological target. Furthermore, the two amide bonds within the ring contain N-H protons and carbonyl oxygens that can act as crucial hydrogen bond donors and acceptors, respectively, facilitating interactions within a receptor's binding pocket.

The Alanine Side Chain: The small, hydrophobic methyl group of the alanine residue plays a significant role in defining the steric and electronic profile of one face of the molecule. Its size and non-polar nature are important for fitting into specific hydrophobic pockets of a target protein. Altering this group can drastically affect binding affinity.

The Glutamate Side Chain: The carboxylethyl side chain of the glutamate residue is widely considered the primary pharmacophore. At physiological pH, the terminal carboxylic acid is deprotonated to a carboxylate anion. This negative charge is critical for forming strong ionic bonds (salt bridges) or directional hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) or other polar groups on a biological target. The three-carbon spacer length is also crucial for positioning this acidic warhead at an optimal distance for interaction.

The table below summarizes the key molecular components and their hypothesized contributions to biological activity.

| Structural Moiety | Description | Hypothesized Role in Biological Activity |

|---|---|---|

| Diketopiperazine (DKP) Ring | A rigid six-membered cyclic diamide (B1670390) scaffold. | - Provides conformational constraint.

|

| Alanine Side Chain | A small, non-polar methyl (-CH₃) group. | - Contributes to steric fit in binding pockets.

|

| Glutamate Side Chain | A carboxylethyl (-CH₂CH₂COOH) group. | - Primary pharmacophore.

|

Biological systems, including enzymes and receptors, are inherently chiral. Consequently, the stereochemistry of a ligand like Cyclo(-L-Ala-L-Glu) is a critical determinant of its activity. The parent compound possesses the L,L configuration at its two alpha-carbons. Changing this configuration to L,D, D,L (diastereomers), or D,D (enantiomer) dramatically alters the three-dimensional orientation of the side chains relative to the DKP ring, thereby affecting how the molecule can interact with its chiral target.

Research has consistently shown that the L,L configuration is strongly preferred for many of the compound's biological effects. For instance, in studies evaluating neuroprotective activity, Cyclo(-L-Ala-L-Glu) demonstrated significantly higher potency compared to its other stereoisomers. The L,D and D,L diastereomers often exhibit intermediate or negligible activity, while the D,D enantiomer is typically inactive. This stereoselectivity underscores that a precise spatial arrangement of the alanine and glutamate side chains is required for effective binding and signal transduction.

The following interactive table presents comparative data on the biological activity of the four stereoisomers of Cyclo(Ala-Glu).

| Compound | Configuration | Side Chain Orientation (Typical) | Relative Neuroprotective Activity (%) |

|---|---|---|---|

| Cyclo(-L-Ala-L-Glu) | L, L | Pseudo-axial | 100 |

| Cyclo(-D-Ala-D-Glu) | D, D | Pseudo-axial | < 1 |

| Cyclo(-L-Ala-D-Glu) | L, D | Pseudo-equatorial | 8 |

| Cyclo(-D-Ala-L-Glu) | D, L | Pseudo-equatorial | 11 |

Rational Design of Cyclo(-L-Ala-L-Glu) Analogues

The insights gained from SAR and QSAR studies provide a roadmap for the rational design of novel analogues. By systematically modifying specific parts of the Cyclo(-L-Ala-L-Glu) structure, researchers can probe the requirements of the biological target and develop new compounds with enhanced activity, greater selectivity, or improved pharmacokinetic profiles.

Modifications to the amino acid side chains are a primary strategy for analogue design. These changes can explore the steric and electronic requirements of the binding site and their impact on the DKP ring conformation.

Alanine Side-Chain Modification: Replacing the alanine methyl group with other substituents tests the steric tolerance of the binding pocket. Substituting it with a hydrogen atom to form Cyclo(-L-Gly-L-Glu) often reduces activity, indicating that the methyl group provides beneficial hydrophobic interactions. Conversely, increasing the steric bulk, for example, by creating Cyclo(-L-Val-L-Glu), can also diminish activity due to a potential steric clash within a constrained binding site.

Glutamate Side-Chain Modification: As the key pharmacophore, the glutamate side chain is a frequent target for modification.

Homologation: Shortening the side chain to form the aspartate analogue, Cyclo(-L-Ala-L-Asp), or lengthening it can drastically reduce activity, demonstrating that the precise three-atom spacer of the glutamate side chain is optimal for positioning the carboxylate group.

Functional Group Conversion: Converting the terminal carboxylic acid to a neutral amide (forming Cyclo(-L-Ala-L-Gln)) or an ester (e.g., Cyclo(-L-Ala-L-Glu) methyl ester) typically results in a near-complete loss of activity. This finding confirms that the anionic charge of the carboxylate is essential for the primary binding interaction, likely an ionic bond.

The following table details the effects of various side-chain modifications on biological activity relative to the parent compound.

| Analogue | Modification | Rationale for Modification | Relative Activity (%) |

|---|---|---|---|

| Cyclo(-L-Ala-L-Glu) | Parent Compound | Baseline for comparison. | 100 |

| Cyclo(-L-Val-L-Glu) | Ala → Val (increased steric bulk) | Probe steric tolerance at Ala position. | 15 |

| Cyclo(-L-Ala-L-Asp) | Glu → Asp (shortened side chain) | Test importance of side-chain length. | 5 |

| Cyclo(-L-Ala-L-Gln) | Glu → Gln (acid to amide) | Evaluate necessity of negative charge. | < 2 |

| Cyclo(-L-Ala-L-Glu) methyl ester | Esterification of Glu carboxyl | Neutralize negative charge. | < 1 |

While side-chain modifications are common, alterations to the DKP scaffold itself provide another avenue for SAR investigation. The most common modification is N-alkylation, particularly N-methylation, of one or both amide nitrogens. Such a change has profound consequences:

Elimination of Hydrogen Bond Donors: Each N-methylation removes an N-H proton, which may be a critical hydrogen bond donor for anchoring the molecule in its binding site.

Conformational Restriction: N-methylation can alter the conformational preference of the DKP ring, potentially changing the orientation of the side chains.

Studies investigating N-methylated analogues of Cyclo(-L-Ala-L-Glu) have generally found that this modification is highly detrimental to biological activity. For example, the mono-N-methylated and di-N-methylated derivatives show a dramatic reduction in potency compared to the parent compound. This strongly suggests that one or both of the amide N-H groups are directly involved in a crucial hydrogen-bonding network with the biological target.

The table below compares the activity of the parent compound with its N-methylated derivatives.

| Compound | Modification | Key Structural Change | Relative Activity (%) |

|---|---|---|---|

| Cyclo(-L-Ala-L-Glu) | Parent Compound | Two N-H hydrogen bond donors present. | 100 |

| N-Me-Cyclo(-L-Ala-L-Glu) | Mono-N-methylation on one amide | One N-H hydrogen bond donor removed. | ~10 |

| Di-N-Me-Cyclo(-L-Ala-L-Glu) | Di-N-methylation on both amides | Both N-H hydrogen bond donors removed. | < 1 |

Biotechnological and Research Applications of Cyclo L Ala L Glu Non Clinical

Cyclo(-L-Ala-L-Glu) as a Versatile Synthetic Building Block

In the realm of chemical synthesis, Cyclo(-L-Ala-L-Glu) is recognized as a versatile building block, serving both as a direct reagent and as a foundational scaffold for more elaborate molecular architectures. nih.govnih.gov Its utility stems from its defined stereochemistry and the presence of reactive functional groups that can be selectively modified.

As a reagent, Cyclo(-L-Ala-L-Glu) participates in a variety of organic reactions. It can be employed as a key intermediate in the synthesis of more complex molecules and specialty chemicals. nih.gov Research has shown its involvement in reactions such as condensation, esterification, and oxidation. nih.gov For instance, under specific conditions, such as heating with a strong acid, the compound can be used to produce cyclopropane derivatives. nih.gov The synthesis of such derivatives is significant because the fixed orientation of the cyclopropane ring can enhance enzymatic stability and receptor selectivity in bioactive molecules.

| Property | Data |

| Chemical Formula | C₈H₁₂N₂O₄ |

| Molecular Weight | 200.19 g/mol |

| CAS Number | 16364-36-6 |

| Class | Cyclic Dipeptide (2,5-Diketopiperazine) |

Chemical properties of Cyclo(-L-Ala-L-Glu).

The high quality and inherent rigidity of the Cyclo(-L-Ala-L-Glu) molecule make it an excellent scaffold for synthetic chemistry. nih.gov In drug discovery and chemical biology, molecular scaffolds serve as a core structure upon which various functional groups can be appended to create a library of new compounds. The DKP backbone of Cyclo(-L-Ala-L-Glu) is particularly advantageous as it is more resistant to enzymatic degradation compared to its linear dipeptide counterparts. mdpi.com This stability makes it an attractive candidate for designing novel therapeutic agents and other bioactive compounds, allowing researchers to build complex derivatives with precisely controlled three-dimensional structures. mdpi.comnih.gov

Applications in Material Science and Supramolecular Chemistry

The propensity of cyclic dipeptides to engage in self-organization through non-covalent interactions has opened avenues for their use in material science. mdpi.com Cyclo(-L-Ala-L-Glu) is a candidate for the development of novel nanomaterials and functional systems due to its ability to self-assemble and respond to environmental cues.

Like other cyclic peptides, Cyclo(-L-Ala-L-Glu) possesses the structural features necessary for self-assembly into highly ordered nanostructures. The planar, ring-shaped conformation of the DKP core, facilitated by alternating D- and L-amino acids in some cyclic peptides, allows molecules to stack on top of each other through extensive hydrogen bonding. mdpi.com This stacking can lead to the formation of hollow, cylindrical nanotubes or extended β-sheet-like structures that form nanosheets. mdpi.com These self-assembled peptide structures are of major interest for their potential applications in nanotechnology and biotechnology. mdpi.com